molecular formula C18H16N2O3 B2550271 N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide CAS No. 4905-27-5

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide

Cat. No.: B2550271
CAS No.: 4905-27-5
M. Wt: 308.337
InChI Key: OZKVAPKROGCLLD-UHFFFAOYSA-N
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Description

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is a compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach involves using o-phthalic acids or anhydrides with amines in a mixed solvent of tetrahydrofuran and acetic acid, followed by the addition of a 2M aqueous hydrochloric acid solution at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve the use of catalysts to enhance the reaction efficiency and yield. For example, using SiO2-tpy-Nb as a catalyst in the condensation reaction can result in moderate to excellent yields (41–93%) of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted isoindoline derivatives .

Scientific Research Applications

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-(1,3-dioxoisoindolin-2-yl)propanamide is unique due to its specific substitution pattern and the presence of a benzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c21-16(19-12-13-6-2-1-3-7-13)10-11-20-17(22)14-8-4-5-9-15(14)18(20)23/h1-9H,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKVAPKROGCLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677789
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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